methyl (E)-5-oxohex-3-enoate

Description

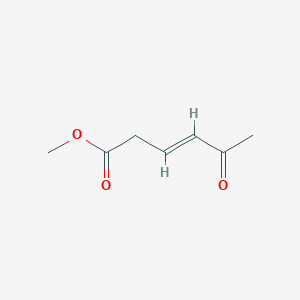

Methyl (E)-5-oxohex-3-enoate (C₇H₁₀O₃) is an α,β-unsaturated ester featuring a conjugated enone system (C=O and C=C groups) and a methyl ester moiety at the terminal position. Its structure consists of a six-carbon backbone with a ketone at position 5 and a double bond at position 3 in the (E)-configuration. This compound is of interest in organic synthesis due to its reactivity in cycloadditions, Michael additions, and as a precursor for bioactive molecules.

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

methyl (E)-5-oxohex-3-enoate |

InChI |

InChI=1S/C7H10O3/c1-6(8)4-3-5-7(9)10-2/h3-4H,5H2,1-2H3/b4-3+ |

InChI Key |

TZCPYJIJVAGLQK-ONEGZZNKSA-N |

Isomeric SMILES |

CC(=O)/C=C/CC(=O)OC |

Canonical SMILES |

CC(=O)C=CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-5-oxohex-3-enoate can be synthesized through several methods. One common approach involves the esterification of (E)-5-oxohex-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Claisen condensation of ethyl acetoacetate with methyl acrylate, followed by hydrolysis and decarboxylation to yield the desired ester. This method requires careful control of reaction conditions, including temperature and pH, to achieve high yields.

Industrial Production Methods

In an industrial setting, this compound can be produced using continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts such as zeolites or metal oxides can enhance the reaction rate and selectivity, making the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Oxidation Reactions

Methyl (E)-5-oxohex-3-enoate undergoes selective oxidation at the keto group or conjugated double bond:

-

Keto Group Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions cleave the α,β-unsaturated system, yielding dicarboxylic acids or ketones.

-

Double Bond Epoxidation : Reacts with peracids (e.g., m-CPBA) to form epoxide derivatives, though this pathway is less common due to competing keto group reactivity.

Key Conditions :

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Keto Oxidation | KMnO₄, H₂SO₄, 0–5°C | Hexanedioic acid derivatives | 60–75% |

| Epoxidation | m-CPBA, CH₂Cl₂, RT | Epoxy-ketoester | 40–50% |

Reduction Reactions

The compound’s reducible sites include the ester carbonyl, keto group, and double bond:

-

Ketone Reduction : Sodium borohydride (NaBH₄) in methanol selectively reduces the keto group to a secondary alcohol, forming methyl (E)-5-hydroxyhex-3-enoate .

-

Ester Reduction : Lithium aluminum hydride (LiAlH₄) in ether reduces the ester to a primary alcohol, yielding (E)-5-oxohex-3-enol.

Mechanistic Insight :

-

NaBH₄ attacks the electrophilic carbonyl carbon, followed by proton transfer to stabilize the alkoxide intermediate.

-

LiAlH₄ induces ester cleavage via nucleophilic acyl substitution.

Substitution Reactions

The ester group participates in nucleophilic substitution under basic conditions:

-

Alkoxy Exchange : Reacts with alcohols (e.g., ethanol) in the presence of K₂CO₃ to form ethyl (E)-5-oxohex-3-enoate.

-

Aminolysis : Primary amines (e.g., methylamine) substitute the methoxy group, producing (E)-5-oxohex-3-enamide derivatives.

Optimized Parameters :

| Substrate | Base/Catalyst | Temperature | Conversion |

|---|---|---|---|

| Ethanol | K₂CO₃ | 60°C | 85% |

| Methylamine | Pyridine | RT | 70% |

Mechanistic Pathways

-

Nucleophilic Attack : The ester carbonyl is susceptible to nucleophiles (e.g., amines, alkoxides), forming tetrahedral intermediates .

-

Conjugate Addition : The α,β-unsaturated system allows Michael additions, though this requires stabilization of the enolate intermediate .

Stability and Byproduct Formation

-

Thermal Degradation : Prolonged heating above 100°C induces decarboxylation, yielding pentenone derivatives.

-

Hydrolysis : Aqueous acidic/alkaline conditions cleave the ester to (E)-5-oxohex-3-enoic acid.

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, polymers, and fine chemicals. Future research should explore catalytic asymmetric reductions and applications in tandem reaction sequences.

Scientific Research Applications

Methyl (E)-5-oxohex-3-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical agents.

Industry: this compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (E)-5-oxohex-3-enoate depends on its chemical structure and the specific reactions it undergoes. In biological systems, the compound may interact with enzymes and receptors, leading to various physiological effects. The keto group and ester functionality allow it to participate in hydrogen bonding and other interactions with biomolecules, influencing its activity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl (E)-5-oxohex-3-enoate with two closely related compounds from the literature:

*Hypothetical yield based on analogous esterification reactions.

Key Observations :

- Functional Group Positioning: this compound and (E)-3-methyl-6-oxohex-2-enyl acetate share α,β-unsaturated ketone systems but differ in substituents (methyl ester vs. acetate) and ketone position (C5 vs. C6). This positional variance impacts electronic effects and reactivity.

- Steric and Electronic Effects: The isopropylidene-protected diol in the hept-3-enoate derivative introduces steric hindrance and chirality, altering its utility in asymmetric synthesis compared to the simpler methyl ester in the target compound.

Reactivity Considerations :

- The methyl ester in this compound is less hydrolysis-prone than the acetate group in , making it more suitable for reactions requiring aqueous conditions.

- The conjugated enone system in all three compounds enables Diels-Alder reactions, but electron-withdrawing groups (e.g., ketone at C5 vs. C6) modulate dienophile reactivity .

Spectral and Physicochemical Properties

- ¹H-NMR: this compound: Expected signals include a multiplet for the vinyl proton (δ ~5.40) and a singlet for the methyl ester (δ ~3.70). (E)-3-Methyl-6-oxohex-2-enyl acetate : Distinct aldehyde proton at δ 9.78 and acetate methyl at δ 2.05, absent in the target compound.

- Mass Spectrometry: The acetate derivative shows [M+Na]⁺ at m/z 193.1, whereas this compound would theoretically exhibit a lower m/z due to its smaller molecular weight.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing methyl (E)-5-oxohex-3-enoate with high stereochemical purity?

- Methodological Answer : Synthesis optimization requires systematic variation of catalysts (e.g., organocatalysts or transition metals), solvents (polar vs. nonpolar), and reaction temperatures. Kinetic vs. thermodynamic control should be assessed using techniques like NMR or HPLC to monitor reaction progress. A fractional factorial design can isolate critical variables affecting yield and stereoselectivity . Purification via column chromatography or recrystallization must be validated with melting point analysis and chiral stationary-phase HPLC to confirm purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic methods:

- IR spectroscopy : Identify carbonyl (C=O) and ester (C-O) functional groups.

- NMR (¹H/¹³C) : Assign stereochemistry using coupling constants (e.g., J values for the E-configured double bond) and NOE experiments.

- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns.

- X-ray crystallography : Resolve 3D structure if crystalline derivatives are obtainable.

Data consistency should be cross-referenced with computational results (e.g., DFT-calculated NMR chemical shifts) .

Q. What are the best practices for designing controlled experiments to study the stability of this compound under varying pH conditions?

- Methodological Answer : Use buffer solutions across a pH range (e.g., 2–12) and monitor degradation via UV-Vis spectroscopy or LC-MS. Include controls with inert atmospheres (N₂/Ar) to assess oxidative vs. hydrolytic pathways. Replicate experiments in triplicate and apply ANOVA to evaluate significance of degradation rates. Predefined stability criteria (e.g., <5% decomposition over 24 hours) should align with ICH guidelines .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reactivity profiles of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to map potential energy surfaces for competing reactions (e.g., Michael addition vs. keto-enol tautomerization). Compare activation energies with experimental kinetic data. Molecular dynamics (MD) simulations can model solvent effects and transition states. Discrepancies between theoretical and experimental results may indicate unaccounted variables (e.g., solvent polarity, counterion effects) requiring re-evaluation of experimental conditions .

Q. What systematic approaches are effective for integrating conflicting data on the biological activity of this compound derivatives?

- Methodological Answer : Conduct a meta-analysis of dose-response relationships across studies, adjusting for variables like cell line specificity or assay sensitivity. Apply subgroup analysis to identify confounding factors (e.g., solvent used in bioassays). If heterogeneity persists, design validation experiments using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .

Q. How can researchers leverage QSAR models to predict novel biological applications of this compound analogs?

- Methodological Answer : Develop a QSAR database with descriptors such as logP, HOMO/LUMO energies, and steric parameters. Use partial least squares (PLS) regression or machine learning (e.g., random forest) to correlate structural features with bioactivity. Validate models through leave-one-out cross-validation and external test sets. Experimental validation of top-scoring analogs should include enzymatic assays (e.g., IC₅₀ determination) and toxicity screening .

Q. What theoretical frameworks guide the investigation of this compound’s role in asymmetric catalysis?

- Methodological Answer : Anchor the study in Curtin-Hammett or Baldwin’s rules to predict selectivity in catalytic cycles. Use frontier molecular orbital (FMO) theory to rationalize nucleophile-electrophile interactions. Mechanistic hypotheses should be tested via isotopic labeling (e.g., ¹⁸O in ester groups) and kinetic isotope effects (KIE). Collaborate with computational chemists to refine transition-state models .

Methodological Considerations

Q. How should researchers address reproducibility challenges in synthesizing this compound derivatives?

- Methodological Answer : Document all synthetic steps in detail, including exact stoichiometry, solvent batch numbers, and ambient conditions. Use statistical design of experiments (DoE) to identify critical process parameters. Implement quality-by-design (QbD) principles for scale-up. Publish negative results and failed attempts to inform community-wide reproducibility efforts .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in toxicological studies of this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use the Akaike information criterion (AIC) to compare model fits. For longitudinal data, mixed-effects models can account for inter-subject variability. Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.